ISOPROPYL 4-{[6-(4-BROMOPHENYL)-3-CYANO-4-PHENYL-2-PYRIDYL]SULFANYL}-3-OXOBUTANOATE
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Overview
Description
ISOPROPYL 4-{[6-(4-BROMOPHENYL)-3-CYANO-4-PHENYL-2-PYRIDYL]SULFANYL}-3-OXOBUTANOATE: is a complex organic compound characterized by the presence of multiple functional groups, including a bromophenyl group, a cyano group, a phenyl group, and a pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 4-{[6-(4-BROMOPHENYL)-3-CYANO-4-PHENYL-2-PYRIDYL]SULFANYL}-3-OXOBUTANOATE typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Pyridyl Intermediate: The pyridyl intermediate can be synthesized through a series of reactions starting from commercially available pyridine derivatives.
Introduction of the Bromophenyl and Cyano Groups: The bromophenyl and cyano groups are introduced through nucleophilic substitution and cyanation reactions, respectively.
Formation of the Final Compound: The final step involves the coupling of the pyridyl intermediate with the appropriate isopropyl ester under controlled conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
ISOPROPYL 4-{[6-(4-BROMOPHENYL)-3-CYANO-4-PHENYL-2-PYRIDYL]SULFANYL}-3-OXOBUTANOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield simpler hydrocarbons.
Scientific Research Applications
ISOPROPYL 4-{[6-(4-BROMOPHENYL)-3-CYANO-4-PHENYL-2-PYRIDYL]SULFANYL}-3-OXOBUTANOATE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound’s multiple functional groups make it a versatile intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ISOPROPYL 4-{[6-(4-BROMOPHENYL)-3-CYANO-4-PHENYL-2-PYRIDYL]SULFANYL}-3-OXOBUTANOATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary and are often the subject of detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- ISOPROPYL 4-{[6-(4-CHLOROPHENYL)-3-CYANO-4-PHENYL-2-PYRIDYL]SULFANYL}-3-OXOBUTANOATE
- ISOPROPYL 4-{[6-(4-FLUOROPHENYL)-3-CYANO-4-PHENYL-2-PYRIDYL]SULFANYL}-3-OXOBUTANOATE
Uniqueness
The uniqueness of ISOPROPYL 4-{[6-(4-BROMOPHENYL)-3-CYANO-4-PHENYL-2-PYRIDYL]SULFANYL}-3-OXOBUTANOATE lies in its specific combination of functional groups, which can impart unique chemical reactivity and biological activity. The presence of the bromophenyl group, in particular, can influence its interactions with other molecules and its overall stability.
Properties
IUPAC Name |
propan-2-yl 4-[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN2O3S/c1-16(2)31-24(30)12-20(29)15-32-25-22(14-27)21(17-6-4-3-5-7-17)13-23(28-25)18-8-10-19(26)11-9-18/h3-11,13,16H,12,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNNUFVWUNXPHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC(=O)CSC1=C(C(=CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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